molecular formula C7H12N4S B070732 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 175204-55-4

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No.: B070732
CAS No.: 175204-55-4
M. Wt: 184.26 g/mol
InChI Key: ZXQDMBNITJVBLW-UHFFFAOYSA-N
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Description

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an isopropyl group, a methylthio group, and an amine group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropyl-6-chloro-1,3,5-triazine-2-amine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the chlorine atom with the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-6-methyl-1,3,5-triazin-2-amine: Similar structure but lacks the methylthio group.

    4-Isopropyl-6-(ethylthio)-1,3,5-triazin-2-amine: Similar structure but with an ethylthio group instead of a methylthio group.

    4-Isopropyl-6-(methylsulfonyl)-1,3,5-triazin-2-amine: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of the methylthio group, which can impart specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar triazine derivatives.

Properties

IUPAC Name

4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQDMBNITJVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381927
Record name 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-55-4
Record name 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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